2-(aminomethyl)-N-methylpyridin-3-amine
Description
2-(Aminomethyl)-N-methylpyridin-3-amine is a pyridine derivative featuring an aminomethyl group at the 2-position and a methylamine substituent at the 3-position of the pyridine ring. The aminomethyl group enhances nucleophilicity, while the methylamine substituent modulates electronic properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(aminomethyl)-N-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXOYTJNYDKVCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methylpyridin-3-amine typically involves the reaction of 2-chloropyridine with formaldehyde and methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the aminomethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(aminomethyl)-N-methylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as ethanol or water to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridines. These products can be further utilized in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Organic Synthesis
The compound serves as a crucial reagent in the synthesis of various organic compounds, including heterocycles and pharmaceuticals. Its unique structure allows for versatile reactions that contribute to the development of complex molecules.
Medicinal Chemistry
In medicinal chemistry, 2-(aminomethyl)-N-methylpyridin-3-amine has been investigated for its biological activity. It has shown potential as an enzyme inhibitor and receptor ligand, making it valuable in drug design. The compound's mechanism involves interactions with specific molecular targets, leading to modulation of enzymatic activity and receptor functions .
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Demonstrated potential in reducing inflammation.
- Antitumor : Some derivatives show efficacy in inhibiting tumor growth.
- Cytotoxicity : Certain complexes have been tested for their cytotoxic effects against cancer cells .
| Compound | Activity Type | IC50/Zone of Inhibition | Reference |
|---|---|---|---|
| Complex 1 | Antibacterial | ZI 16 mm (Streptococcus) | |
| Complex 2 | Antitumor | Moderate efficacy | |
| Complex 3 | Anti-inflammatory | IC50 0.95 μg/mL |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several complexes derived from this compound against gram-positive and gram-negative bacteria. The results indicated that certain complexes exhibited zones of inhibition comparable to standard antibiotics like cefixime and azithromycin, showcasing their potential as therapeutic agents .
Case Study 2: Enzyme Inhibition Studies
Another research effort focused on the enzyme inhibition capabilities of this compound. It was found that some derivatives had IC50 values close to established inhibitors such as galantamine, indicating their potential for treating neurodegenerative diseases through acetylcholinesterase inhibition .
Industrial Applications
In industrial contexts, this compound is utilized in the production of agrochemicals and other industrial chemicals. Its ability to participate in various chemical reactions makes it a valuable building block for synthesizing complex molecules used in agriculture and manufacturing.
Mechanism of Action
The mechanism of action of 2-(aminomethyl)-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with receptor sites, modulating their function and signaling pathways .
Comparison with Similar Compounds
Key Observations:
- Electronic Effects : The nitro group in 4-methyl-3-nitropyridin-2-amine significantly reduces electron density at the pyridine ring compared to the electron-donating methyl and amine groups in the target compound .
- Hydrogen Bonding : 6-Methylpyridin-3-amine forms intermolecular N–H···N hydrogen bonds in its crystal structure, a feature absent in the target compound due to its secondary amine .
Physicochemical Properties
| Property | This compound | 6-Methylpyridin-3-amine | N-(2-Methoxyphenyl)pyridin-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | ~151.2 (estimated) | 122.15 | 200.24 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Polar solvents (e.g., water, DMSO) | Moderate in water | Low in water; soluble in DCM |
| Hydrogen Bonding Capacity | 2 donors, 1 acceptor | 2 donors, 1 acceptor | 1 donor, 1 acceptor |
Notes:
- The methoxy group in N-(2-Methoxyphenyl)pyridin-3-amine increases lipophilicity, impacting bioavailability .
Biological Activity
2-(Aminomethyl)-N-methylpyridin-3-amine, also known by its chemical identifiers and CAS number 1500327-61-6, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and research findings.
Chemical Structure
The compound features a pyridine ring with an amine group and a methyl group, which contributes to its reactivity and interaction with biological systems. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound is thought to function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and inflammation.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation.
- Enzyme Inhibition : It has been identified as a potential inhibitor of protein arginine methyltransferase (PRMT5), which plays a crucial role in cancer biology by regulating gene expression and cellular signaling pathways .
- Antiviral Properties : Similar compounds have shown antiviral activities against various viruses, suggesting potential applications in treating viral infections .
Research Findings
A comprehensive review of the literature reveals several key findings regarding the biological activity of this compound:
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can significantly reduce cell viability in cancer cell lines such as CCRF-HSB-2 and KB cells, indicating promising antitumor effects .
- Molecular Docking Studies : Molecular docking studies have shown that this compound binds effectively to the active sites of target enzymes, providing insights into its mechanism of action at the molecular level .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(aminomethyl)-N-methylpyridin-3-amine, and what reaction conditions are critical for high yields?
- Methodology :
- Halogen-mediated coupling : Adapt procedures from substituted pyridin-3-amine syntheses (e.g., 2-(2-halophenoxy)pyridin-3-amine) using 2-aminopyridine derivatives and halogenated intermediates. Microwave-assisted synthesis (e.g., 60–100°C, 30–60 min) can accelerate cyclization steps .
- N-Methylation : Introduce the methyl group via reductive amination or alkylation of the primary amine using methyl iodide in the presence of a base (e.g., K₂CO₃) .
- Purification : Use flash column chromatography (hexanes/EtOAc with 1% Et₃N) to isolate the product and prevent decomposition .
Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?
- Characterization workflow :
- ¹H/¹³C NMR : Assign peaks based on pyridine ring protons (δ 7.0–8.5 ppm) and methyl/aminomethyl groups (δ 2.3–3.5 ppm). Compare with analogs like N-(2-Bromobenzyl)pyridin-2-amine .
- IR spectroscopy : Identify N–H stretches (3235–3020 cm⁻¹) and C–N vibrations (1331–1277 cm⁻¹) .
- X-ray crystallography : Resolve bond lengths (e.g., C–N = 1.34–1.38 Å) and angles using single-crystal data, as demonstrated for nitro-substituted 2-aminopyridines .
Q. What are the IUPAC naming conventions and structural considerations for derivatives of this compound?
- Nomenclature : Follow systematic rules for substituted pyridines. For example, the parent chain is numbered to prioritize the amine group (position 3), followed by the aminomethyl substituent (position 2). Methyl groups on nitrogen are denoted as N-methyl .
Advanced Research Questions
Q. How can machine learning optimize reaction parameters for synthesizing this compound derivatives?
- Approach :
- Train models on datasets from C–N coupling reactions (e.g., solvent polarity, catalyst loading) to predict optimal conditions (e.g., Pd(OAc)₂ vs. CuI catalysts) .
- Use LabMate.AI -like platforms to automate parameter screening, reducing trial-and-error steps .
Q. How should researchers resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
- Troubleshooting :
- Validate computational models (DFT, MD) against crystallographic data (e.g., bond angles in [Ag(2-amino-3-methylpyridine)₂]NO₃ complexes) .
- Adjust solvent-effect parameters in simulations if experimental NMR peaks deviate >0.2 ppm .
Q. What coordination chemistry applications exist for this compound, and how do ligand modifications affect metal complex stability?
- Case study :
- Synthesize silver(I) complexes (e.g., [Ag(L)₂]NO₃) and assess antimicrobial activity. Stability correlates with electron-donating substituents on the pyridine ring .
- Compare chelation efficiency (log K) with analogs like 2-amino-3-hydroxypyridine using potentiometric titrations .
Q. What solvent systems minimize side reactions during large-scale synthesis of this compound?
- Optimization :
- Polar aprotic solvents (DMF, DMSO) enhance solubility but may promote hydrolysis. Add Et₃N (1–5%) to suppress acid-catalyzed degradation .
- For microwave reactions, use ethanol/water mixtures (4:1 v/v) to balance reactivity and safety .
Q. How can researchers leverage computational tools to predict the reactivity of this compound in nucleophilic substitution reactions?
- Protocol :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
